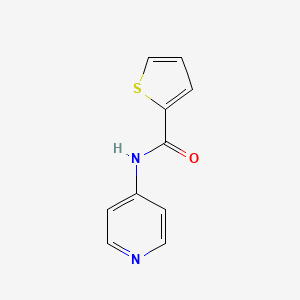

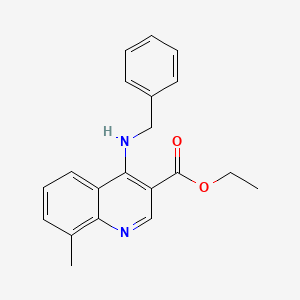

![molecular formula C11H8N4O4 B5516430 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthetic pathways for related compounds involve multiple steps, including regioselective nitration, alkylation, and reactions with aromatic amines and aldehydes. For example, novel furyl-substituted imidazoline oxides were synthesized through reactions involving bromo-furanyl ethanone oxime and aromatic compounds, indicating a method that might be applicable or analogous to the synthesis of the target compound (Özden Özel Güven, 2007).

Molecular Structure Analysis

Structural analyses of similar compounds reveal complex interactions and confirmations. For example, the molecular structure of related compounds showcases significant intramolecular hydrogen bonding and planarity aspects, which are critical for understanding the electronic and spatial configuration (M. Yaqub et al., 2009).

Chemical Reactions and Properties

Compounds within this family exhibit a range of reactions, including electrophilic substitution, which can occur under various conditions affecting different parts of the molecule depending on the reactants used. This highlights the reactive versatility and the potential chemical diversity of these compounds (E. V. Illenzeer et al., 2012).

科学的研究の応用

Synthesis and Prototropic Tautomerism

The synthesis of novel 2-(2-furyl)imidazole derivatives has been explored for studying prototropic tautomerism. These derivatives, including 2-(2-furyl)-1-methoxyimidazoles and 2-(2-furyl)-1-methylimidazole 3-oxides, serve as model compounds to examine the stabilization of the N-hydroxy tautomeric form by interaction with the π-excessive furyl moiety and an electron-withdrawing carbonyl group. This stabilization is observed in both deuterated chloroform and d6-DMSO, with N-oxide tautomer also present in ethanol, highlighting the importance of these derivatives in understanding the dynamics of tautomerism in heterocyclic chemistry (Nikitina, Koldaeva, Zakharko, & Perevalov, 2020).

Fluorescent Properties and Antibacterial Activity

Research into the fluorescent properties and antibacterial activity of new 3H-imidazo[4,5-e][2,1]benzoxazoles fluorophores derived from 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles has been conducted. These fluorophores undergo thermal rearrangement to new 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides and exhibit significant fluorescence properties along with antibacterial activities against both Gram-positive and Gram-negative bacterial species. This synthesis pathway offers a novel approach to creating compounds with both bioactive and photophysical applications (Rezazadeh, Pordel, Davoodnia, & Saberi, 2015).

Microwave-Assisted Solvent-Free Synthesis

A microwave-assisted, solvent-free method has been developed for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles. This method emphasizes the efficiency of solvent-free synthesis in producing imidazoles with moderate to good yields, characterized by various spectroscopic techniques. These compounds exhibit high fluorescence quantum efficiency and stability, indicating potential applications in materials science for developing fluorescent materials and sensors (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

7-(furan-2-yl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c16-14-6-3-4-7-10(13-19-15(7)17)9(6)12-11(14)8-2-1-5-18-8/h1-2,5,16H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHJKAORJQOBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CO4)O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

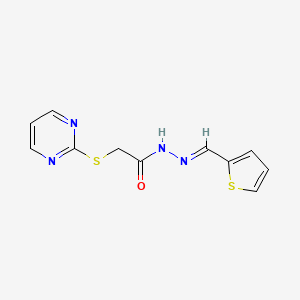

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

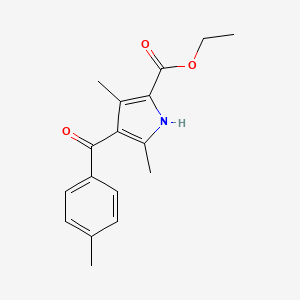

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

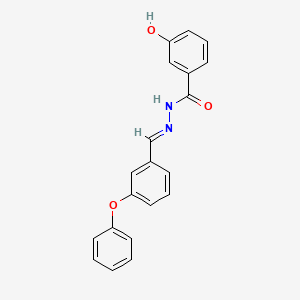

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)